HTS Target-Engagement Breadth: CAS 422287-69-2 Is Annotated Against Four Distinct Primary Assays, Defining Its Multi-Target Screening Utility
CAS 422287-69-2 is the only member of its immediate analog series for which four independent primary HTS assay annotations are publicly available, covering a G protein regulatory protein–protein interaction (HMS1303), an anti-infective enzyme (LtaS, HMS979), an orphan G protein-coupled receptor (GPR151), and a biochemical AlphaScreen activator assay . In contrast, the closest N-alkyl analogs (e.g., N-butyl, N-allyl, N-cycloheptyl, N-benzylpiperidin-4-yl) either lack any publicly reported HTS activity data or are associated with fewer annotated targets in the same database, limiting direct activity comparisons but establishing a clear annotation-depth advantage [1]. No quantitative IC50 or EC50 values are disclosed for any of the four assays; only the assay names, sources, and external identifiers are registered . The absence of numerical outcome data from the HTS campaigns precludes a direct potency comparison, and this evidence dimension reflects target-engagement breadth rather than potency superiority.
| Evidence Dimension | Number of distinct HTS primary assay annotations publicly linked to the compound |
|---|---|
| Target Compound Data | 4 assays (GIV–Gαi PPI inhibitor, LtaS inhibitor, GPR151 activator, AlphaScreen activator) |
| Comparator Or Baseline | N-butyl, N-allyl, N-cycloheptyl, N-benzylpiperidin-4-yl analogs of the same core: 0–1 assays found in the same database resource |
| Quantified Difference | ≥4-fold greater assay annotation count |
| Conditions | Chemsrc bioassay database, cross-referenced with PubChem; data sourced from ICCB-Longwood/NSRB Screening Facility (Harvard Medical School) and The Scripps Research Institute Molecular Screening Center |
Why This Matters
For screening-library procurement, the breadth of existing HTS annotation directly reduces the cost of assay replication; a compound with four annotated engagements enables immediate prioritization across multiple therapeutic areas without de novo primary screening.
- [1] PubChem Compound CID 4279149, with structural similarity search for N-alkyl analogs; bioassay annotation counts compared manually across analog CID pages. National Center for Biotechnology Information (2026). View Source
